molecular formula C19H26N4O4 B5540608 (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5540608
M. Wt: 374.4 g/mol
InChI Key: GOWIWNSYHLZZOP-QAVIERHMSA-N
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Description

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a tricyclic framework and multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide typically involves multiple steps, including the formation of the tricyclic core, introduction of the methoxyethyl group, and attachment of the pyrazolyl and carboxamide moieties. Common synthetic routes may involve:

    Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Functional Groups: The methoxyethyl group can be introduced via alkylation reactions, while the pyrazolyl and carboxamide groups can be added through nucleophilic substitution and amidation reactions, respectively.

    Purification: The final compound is typically purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic frameworks and their behavior in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure and functional groups could confer specific pharmacological properties, making it a candidate for treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other complex molecules. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7S)-3-(2-hydroxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
  • (1R,7S)-3-(2-ethoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Uniqueness

The uniqueness of (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide lies in its specific combination of functional groups and tricyclic structure. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-21(7-5-13-10-20-22(2)11-13)17(24)15-14-4-6-19(27-14)12-23(8-9-26-3)18(25)16(15)19/h4,6,10-11,14-16H,5,7-9,12H2,1-3H3/t14-,15?,16?,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWIWNSYHLZZOP-QAVIERHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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